molecular formula C23H24Cl2N6O2 B609220 Momelotinib dihydrochloride CAS No. 1380317-28-1

Momelotinib dihydrochloride

Cat. No.: B609220
CAS No.: 1380317-28-1
M. Wt: 487.4 g/mol
InChI Key: IPNATXQRPWRHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Momelotinib dihydrochloride is an anticancer medication primarily used for the treatment of myelofibrosis, a type of bone marrow cancer. It belongs to the class of Janus kinase inhibitors and is known for its ability to inhibit Janus kinase 1 and Janus kinase 2, which are crucial for hematopoiesis and immune function .

Scientific Research Applications

Momelotinib dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Momelotinib is an inhibitor of Janus kinases JAK1 and JAK2, acting as an ATP competitor . It is also shown to inhibit activin A receptor type 1 (ACVR1), a key regulator of iron homeostasis .

Safety and Hazards

The most common nonhematologic treatment-emergent adverse event (AE) occurring in ≥20% of patients was diarrhea (any grade, 27% and grade ≥3, 3%). Any-grade thrombocytopenia, anemia, and neutropenia occurred in 25%, 23%, and 7% of patients, respectively . The most common reason for momelotinib discontinuation was thrombocytopenia (4% discontinuation rate) . The incidence of AEs of clinical importance (eg, infections, malignant transformation, peripheral neuropathy, and hemorrhage) did not increase over time .

Future Directions

The results from the pooled safety analysis, together with those of previous clinical studies, demonstrate that continuous treatment with momelotinib is tolerated by most patients with myelofibrosis without cumulative or long-term toxicity, highlighting a positive benefit-risk balance for momelotinib in patients with intermediate- or high-risk myelofibrosis . The MOMENTUM trial is an international registration-track phase 3 trial further assessing momelotinib’s unique constellation of anemia and other benefits in second-line myelofibrosis patients . The results of the MOMENTUM trial are keenly awaited and may lead to regulatory approval of momelotinib .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of momelotinib dihydrochloride involves several steps, starting from readily available starting materials. One reported method involves the reaction of 2,4-dichloropyrimidine with [4-(ethoxycarbonyl)phenyl]boronic acid through a Suzuki coupling reaction to form an intermediate. This intermediate then undergoes nucleophilic substitution to yield momelotinib .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Momelotinib dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various intermediates and metabolites that are crucial for its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Momelotinib dihydrochloride is unique due to its ability to inhibit activin A receptor type 1, which plays a role in iron homeostasis. This additional mechanism helps in managing anemia, a common symptom in myelofibrosis patients, making it a valuable treatment option .

Properties

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2.2ClH/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;;/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNATXQRPWRHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160456
Record name Momelotinib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380317-28-1
Record name Momelotinib dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380317281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Momelotinib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOMELOTINIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBH995N496
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.